
甲基-4-(2-氯苯基)-5-氰基-6-(2-甲氧基-2-氧代乙基)硫代-2-氧代-3,4-二氢-1H-吡啶-3-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis process of this compound involves the oxidation of the sulfur atom in a related molecule with m-chloroperbenzoic acid in dichloromethane, leading to a specific sulfinyl derivative. The structural identification of the synthesized compound was achieved through 1H NMR spectroscopy and X-ray structural analysis, demonstrating the precise manipulation of molecular components to achieve the desired chemical structure (Krasnova et al., 2013).
Molecular Structure Analysis
The crystal and molecular structure of related compounds, characterized by X-ray crystallographic analysis, provides insights into the spatial arrangement and bond lengths within the molecule. These studies reveal nearly planar structures stabilized by various intermolecular interactions, such as C—H⋯O, C—H⋯F, and C—H⋯π interactions, which are crucial for understanding the molecule's chemical reactivity and physical properties (Suresh et al., 2007).
Chemical Reactions and Properties
Reactivity studies show that derivatives of this compound can undergo transformations under specific conditions, such as acid catalysis, leading to the formation of various structurally diverse molecules. These transformations are significant for the synthesis of novel compounds with potential chemical and biological activities (Nedolya et al., 2018).
科学研究应用
合成和结构表征
相关化合物的合成揭示了甲基4-(2-氯苯基)-5-氰基-6-(2-甲氧基-2-氧乙基)硫基-2-氧代-3,4-二氢-1H-吡啶-3-羧酸甲酯的化学性质和潜在应用。Krasnova等人(2013)详细描述了类似硫基化合物的氧化过程,导致亚砜衍生物的形成,展示了化合物的化学反应性和进一步功能修饰的潜力(Krasnova et al., 2013)。这项研究强调了化合物在化学转化中的多功能性。
晶体结构和分子相互作用
已确定与甲基4-(2-氯苯基)-5-氰基-6-(2-甲氧基-2-氧乙基)硫基-2-氧代-3,4-二氢-1H-吡啶-3-羧酸甲酯结构相关的化合物的晶体结构,以更好地理解它们的分子相互作用。Kubicki等人(2000)研究了抗惊厥烯胺酮中的氢键,揭示了分子构象和相互作用在定义化合物的物理性质和潜在生物活性中的重要性(Kubicki et al., 2000)。
在抗菌研究中的应用
与结构相似的化合物的一个显著应用是在抗菌研究中。Manikannan等人(2010)合成了一系列高度取代的吡啶衍生物,展示了显著的抗分枝杆菌活性,表明这类化合物在开发新的抗菌剂方面具有潜力(Manikannan et al., 2010)。
先进材料科学应用
此外,与甲基4-(2-氯苯基)-5-氰基-6-(2-甲氧基-2-氧乙基)硫基-2-氧代-3,4-二氢-1H-吡啶-3-羧酸甲酯结构相似的化合物在材料科学中找到应用。Abolude等人(2021)探索了来自噻吩的分散染料与各种金属的络合作用,展示了它们在纺织品上的应用特性,这表明相关化合物在材料科学领域具有潜在的工业应用(Abolude et al., 2021)。
属性
IUPAC Name |
methyl 4-(2-chlorophenyl)-5-cyano-6-(2-methoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c1-24-12(21)8-26-16-10(7-19)13(9-5-3-4-6-11(9)18)14(15(22)20-16)17(23)25-2/h3-6,13-14H,8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHMZZJBLLCJJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

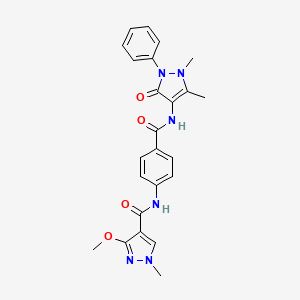
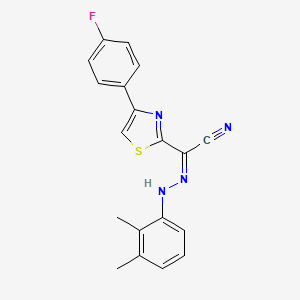

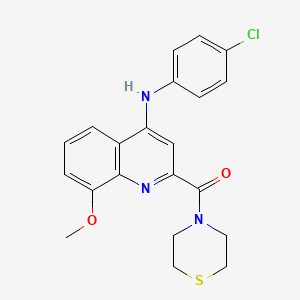
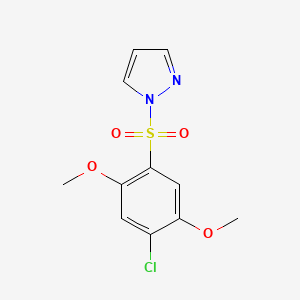
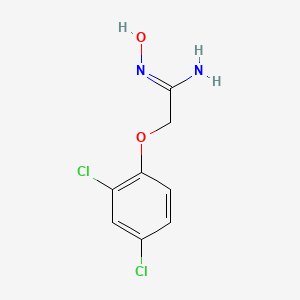

![N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2495677.png)
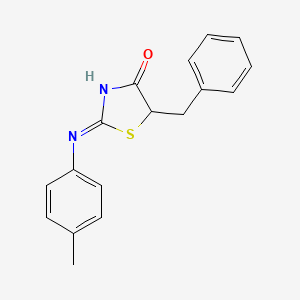
![5-[3-(Benzylamino)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495679.png)
![2-methyl-2-[4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2495682.png)
![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2495684.png)
![6-(3-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495688.png)
![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2495689.png)